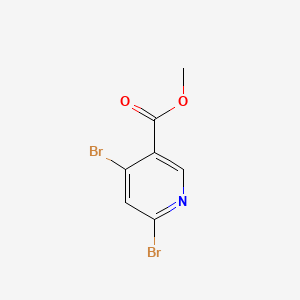

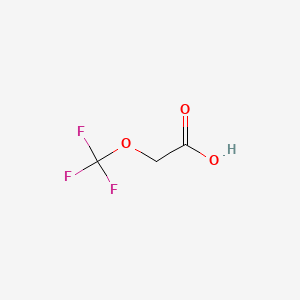

![molecular formula C30H38O6 B570051 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl CAS No. 125337-31-7](/img/structure/B570051.png)

4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Bis[6-(acryloyloxy)hexyloxy]biphenyl is a type of liquid crystal (LC) that is responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Synthesis Analysis

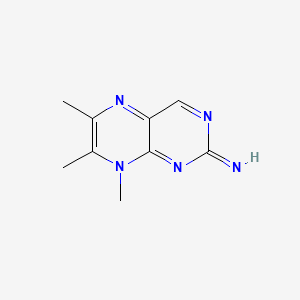

The compound is synthesized by two routes. The improved method involves substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate .Molecular Structure Analysis

The molecular formula of 4,4’-Bis[6-(acryloyloxy)hexyloxy]biphenyl is C30H38N2O6. It has a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 522.6 g/mol. It has a high logP value of 7.5, indicating that it is highly lipophilic. It has no hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 22 rotatable bonds, suggesting a high degree of flexibility . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 638.3±50.0 °C at 760 mmHg, and a flash point of 193.1±24.6 °C .Applications De Recherche Scientifique

Synthesis and Polymer Dispersed Liquid Crystal (PDLC) Applications : BAB6 can be synthesized via an improved method, enhancing yield and reaction conditions. It's used in fast-response PDLC films, with a response time of about 2 ms. The morphology of the polymer network in these films was studied using Scanning Electron Microscopy (SEM) (常会 et al., 2010).

Diacrylate Copolymer Networks in Liquid Crystalline Media : The copolymerization of BAB6 with other monomers can control the morphology of polymer networks in PSLCs. This affects the flexibility and morphology of the resulting polymer network, which is crucial for liquid crystal media applications (Rajaram, Hudson, & Chien, 1998).

Effect on Liquid Crystal (LC) Acrylates : The orientation of ester bonds in isomeric LC acrylates, including BAB6, significantly influences their phase, optical, and dielectric behavior. The polymerization behavior of these isomers differs, affecting the microstructure during polymerization (Hikmet, Lub, & Tol, 1995).

γ-Ray Polymerization in Various States : BAB6's polymerizability in different states (crystalline, liquid crystalline, liquid) was studied. This research is significant for understanding the reaction rates and potential applications in polymer technology (Hohn & Tieke, 1996).

Photopolymerization of Oriented Liquid-Crystalline Acrylates : Studies on BAB6-based monomers and their derivatives, including their mesomorphism and molecular orientation, are crucial for developing highly oriented and densely crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).

Infrared Spectroscopy in Curing Kinetics : The use of Fourier Transform Infrared (FT-IR) spectroscopy to study the photopolymerization of BAB6 revealed insights into the curing process and possible applications in time-stable systems with programmable degrees of cure (Wall & Koenig, 1997).

Electro-Optical Properties in Polymer Stabilized Liquid Crystals : BAB6's concentration affects the morphology of polymer networks and the electro-optical properties of PSLC films. This has implications for liquid crystal display technologies (Chang, Fan, Liu, & Huo, 2013).

Orientations Futures

Propriétés

IUPAC Name |

6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDBOTWRRILGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125337-32-8 |

Source

|

| Record name | 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125337-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00697797 |

Source

|

| Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl | |

CAS RN |

125337-31-7 |

Source

|

| Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

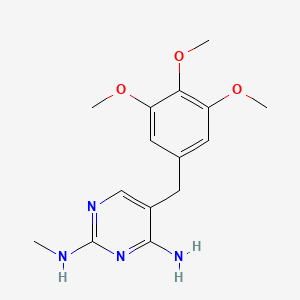

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)

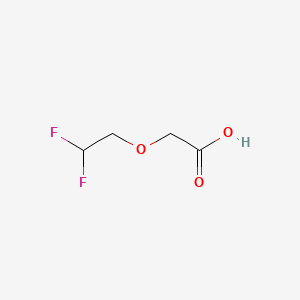

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)